Several studies show that 3-(3-pyridyl)acrylamide derivatives with the diphenylmethylpiperazinyl moiety, similar to the compound , demonstrate significant antiallergic activity [, ]. These compounds effectively inhibited rat passive cutaneous anaphylaxis (PCA) reactions and exhibited inhibitory activity against 5-lipoxygenase (5-LO). Specifically, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p) displayed superior in vivo anti-PCA activity and in vitro 5-LO inhibitory activity compared to ketotifen and oxatomide [].
A study investigating dihydrobenzothiazole coupled N-piperazinyl acetamides found promising antimicrobial activity against Gram-positive and Gram-negative bacteria and fungal strains []. Although the specific compound discussed here was not part of this study, the findings suggest potential for related structures containing the diphenylmethylpiperazinyl group to exhibit antimicrobial properties.
Research on N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , revealed promising anticonvulsant activity []. Many of these compounds showed significant protection against maximal electroshock seizure, with some even demonstrating greater potency than the reference drug ethosuximide.
Several studies highlighted the potential of compounds containing the diphenylmethylpiperazinyl group in inhibiting osteoclast differentiation and bone resorption [, , ]. Specifically, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) exhibited significant inhibition of osteoclast differentiation and protected against ovariectomy-induced bone loss [].
Research exploring the binding modes of CXCR3 antagonists revealed that VUF11211, a piperazinyl-piperidine compound with structural similarities to the compound of interest, acts as a high-affinity antagonist []. This finding suggests that modifications to the acetamide portion of 2-[4-(Diphenylmethyl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide could potentially yield compounds with CXCR3 antagonistic activity.
Several studies investigated the role of TRPA1 channels in various physiological processes, including pain sensation and cold sensitivity [, , , ]. While the specific compound discussed here was not a focus in these studies, its structural similarity to known TRPA1 modulators suggests that it might interact with these channels. Further investigation is needed to determine its specific effects and potential applications.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2